molecular formula C10H7BrF4O2 B13124797 3-(3-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid

3-(3-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid

Katalognummer: B13124797
Molekulargewicht: 315.06 g/mol
InChI-Schlüssel: OUUYGJSVEMGADU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid is an organic compound that features a bromophenyl group and a tetrafluorobutanoic acid moiety. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

3-(3-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3-(3-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid exerts its effects involves interactions with specific molecular targets. The bromophenyl group can engage in various binding interactions, while the tetrafluorobutanoic acid moiety may influence the compound’s overall reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid is unique due to the presence of both a bromophenyl group and a tetrafluorobutanoic acid moiety. This combination imparts distinct chemical properties, making it a versatile intermediate in various synthetic applications .

Eigenschaften

Molekularformel

C10H7BrF4O2

Molekulargewicht

315.06 g/mol

IUPAC-Name

3-(3-bromophenyl)-3,4,4,4-tetrafluorobutanoic acid

InChI

InChI=1S/C10H7BrF4O2/c11-7-3-1-2-6(4-7)9(12,5-8(16)17)10(13,14)15/h1-4H,5H2,(H,16,17)

InChI-Schlüssel

OUUYGJSVEMGADU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)C(CC(=O)O)(C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.